

SU11657 Pharmacokinetics in Animal Models

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Compound Focus: SU11657

Cat. No.: S548049

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While specific PK parameters are not fully detailed, the table below summarizes the key dosing and administration information from the available studies.

Animal Model	Route of Administration	Dose	Dosing Schedule	Reported Plasma Concentration	Source/Study Focus
C57BL/6 mice [1]	Subcutaneous (s.c.)	Not specified for SU11657 in this study	Twice weekly	Not specified for SU11657	Attenuation of radiation-induced pulmonary fibrosis
C57BL/6 mice [1]	Oral (in diet)	Not specified	Not specified	Not specified	Attenuation of radiation-induced pulmonary fibrosis
FVB/N mice [2]	Oral gavage	20 mg/kg/day	3 days on, 4 days off for 3 weeks	Not reported	Acute promyelocytic leukemia (APL) therapy
Athymic mice [3]	Oral administration	40 mg/kg/day	Not explicitly stated; study duration was up to 20 days	Not reported	Neuroblastoma xenograft growth inhibition

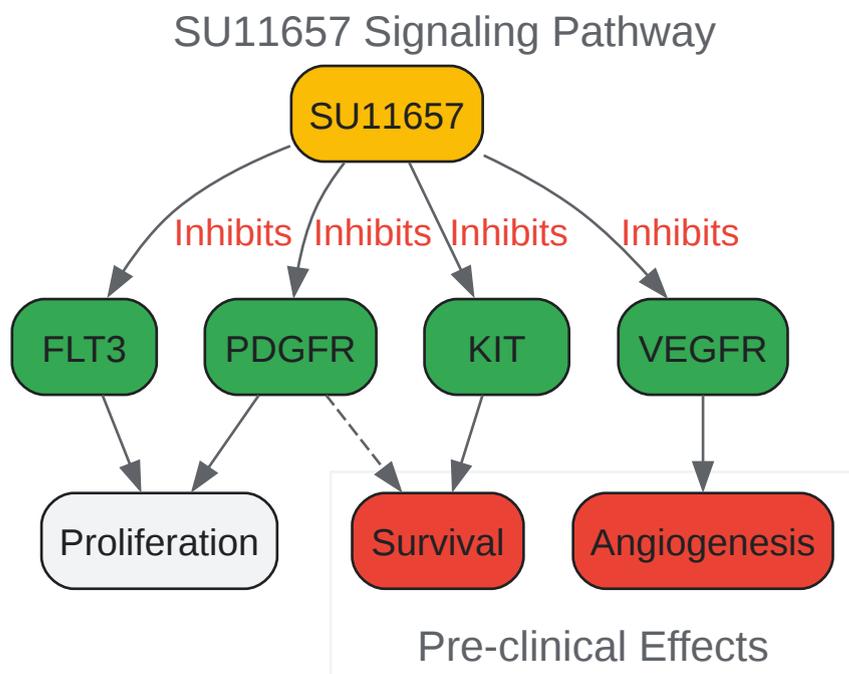
Experimental Protocols and Context

Here's a detailed look at the methodologies from the key studies that reported the use of **SU11657**, which provides context for the dosing information.

- **In a Pulmonary Fibrosis Model [1]:** The study in C57BL/6 mice aimed to see if **SU11657** could attenuate radiation-induced lung fibrosis. Treatment began three days after thoracic irradiation and continued with a twice-weekly subcutaneous injection. The study's goal was to confirm that the anti-fibrotic effects were due to PDGFR inhibition, so it used **SU11657** alongside other inhibitors but did not focus on detailing its specific PK.
- **In a Leukemia Model [2]:** Researchers used FVB/N mice with transplanted PR-FLT3 leukemia. **SU11657** was administered via **oral gavage** at 20 mg/kg/day on a schedule of **3 days on and 4 days off** for three weeks. Treatment started one week after transplantation to ensure the disease was engrafted. This schedule was determined from preliminary toxicity tests, which found that continuous high dosing was toxic in mice.
- **In a Neuroblastoma Model [3]:** The study on human neuroblastoma xenografts in athymic mice reported significant tumor growth inhibition with oral **SU11657** at 40 mg/kg/day. The research focused on the compound's antitumor and antiangiogenic efficacy rather than its pharmacokinetic profile.

SU11657 Signaling Pathway

SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The following diagram illustrates its primary targets and downstream effects, which explain its therapeutic potential in the various cancer models studied [2] [3] [4].



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This diagram shows that **SU11657** exerts its effects by simultaneously inhibiting multiple critical pathways that drive cancer cell proliferation, survival, and tumor blood vessel formation (angiogenesis) [2] [3] [4].

Research Implications and Data Gaps

The available data confirms **SU11657's** *in vivo* activity against several cancer types in mice, but the **pharmacokinetic profile remains poorly characterized** in the literature I found. A related compound, SU9518, was reported to have a half-life of ~73.6 hours in mice [1], but similar data for **SU11657** is absent.

For a complete picture, you may need to consult more specialized resources, such as:

- **Original pharmaceutical company data** from SUGEN (the developer) or Pfizer.
- **Detailed pharmacological journals** that may have published the compound's initial characterization.
- **Patent documents** related to **SU11657**, which often contain detailed experimental data.

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References

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